Human Iron Bioavailability: AFC's Fractional Absorption Compared to Ferrous Sulfate
In a randomized crossover study measuring erythrocyte incorporation of stable iron isotopes in adult women, fractional iron absorption from ferric ammonium citrate was significantly lower than that from ferrous sulfate. When both were added to a common food matrix (Thai fish sauce), ferric ammonium citrate exhibited a geometric mean fractional absorption of 6.0% (range: 2.5% to 14.3%) compared to 11.7% (range: 4.4% to 30.7%) for ferrous sulfate [1]. The study concluded that iron absorption from ferrous sulfate was 50-100% higher than from ferric ammonium citrate [1]. This quantifies the lower bioavailability of the ferric iron in AFC relative to the benchmark ferrous salt in a real-world food vehicle.
| Evidence Dimension | Fractional iron absorption in humans |
|---|---|
| Target Compound Data | 6.0% (geometric mean; -1s.d. 2.5%, +1s.d. 14.3%) |
| Comparator Or Baseline | Ferrous Sulfate: 11.7% (geometric mean; -1s.d. 4.4%, +1s.d. 30.7%) |
| Quantified Difference | Ferrous sulfate absorption was 50-100% higher; absolute difference of 5.7 percentage points (P < 0.001) |
| Conditions | Human study (n=10 adult women), randomized crossover design, stable isotope (57Fe and 58Fe) erythrocyte incorporation, test meal of rice and vegetable soup with isotopically labeled fortified Thai fish sauce. |
Why This Matters
This data is essential for formulating iron-fortified foods where maximal iron bioavailability is the primary goal, clearly indicating that ferrous sulfate is a superior choice to AFC for this specific application.
- [1] Walczyk, T., Tuntipopipat, S., Zeder, C., Sirichakwal, P., Wasantwisut, E., & Hurrell, R. F. (2005). Iron absorption by human subjects from different iron fortification compounds added to Thai fish sauce. European Journal of Clinical Nutrition, 59(5), 668-674. View Source
